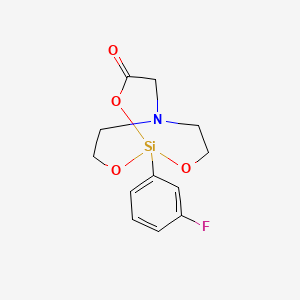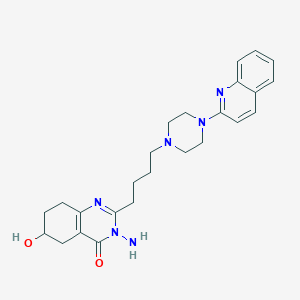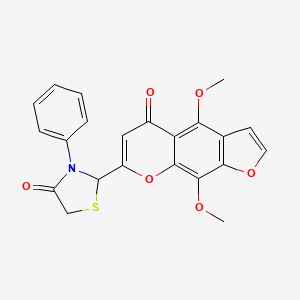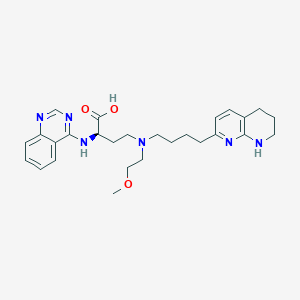
Trisodium (7-((4'-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3'-methoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
准备方法
The synthesis of Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) involves several steps:
Diazotization: The process begins with the diazotization of 6-anilino-1-hydroxy-3-sulpho-2-naphthylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-ylamine to form the azo compound.
Complexation: The resulting azo compound is then complexed with copper ions to form the final product.
Industrial production methods typically involve large-scale batch processes, ensuring the purity and consistency of the compound.
化学反应分析
Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulpho groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions.
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its complex structure.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
作用机制
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include metal ions, which can form complexes with the compound, altering its color properties. The pathways involved include electron transfer processes that lead to changes in the compound’s electronic structure.
相似化合物的比较
Compared to other azo compounds, Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(2-)
- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(1-)
These compounds share similar structural features but differ in their oxidation states and specific functional groups, leading to variations in their chemical properties and applications.
属性
CAS 编号 |
83232-52-4 |
|---|---|
分子式 |
C39H29CuN5Na3O13S3+3 |
分子量 |
1004.4 g/mol |
IUPAC 名称 |
trisodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonic acid;copper |
InChI |
InChI=1S/C39H29N5O13S3.Cu.3Na/c1-57-31-18-22(11-15-29(31)42-43-36-34(60(54,55)56)20-24-16-26(12-13-27(24)38(36)46)40-25-7-3-2-4-8-25)21-10-14-28(30(45)17-21)41-44-37-33(59(51,52)53)19-23-6-5-9-32(58(48,49)50)35(23)39(37)47;;;;/h2-20,40,45-47H,1H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;;3*+1 |
InChI 键 |
BDSLGFVUDYFGEW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC=C(C4=C3O)S(=O)(=O)O)S(=O)(=O)O)O)N=NC5=C(C=C6C=C(C=CC6=C5O)NC7=CC=CC=C7)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


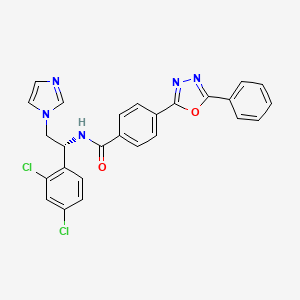

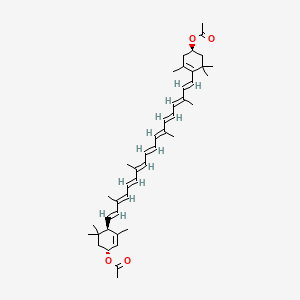

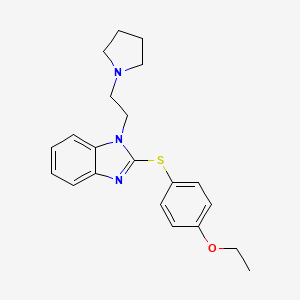
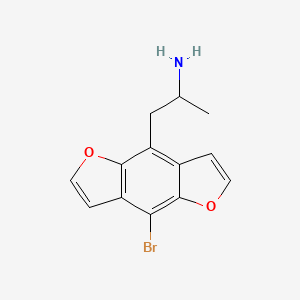
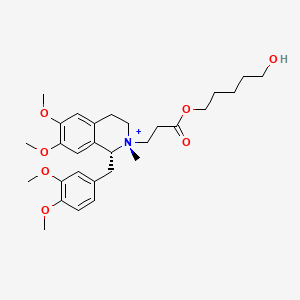
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
